Comparative Affinity and Selectivity Profile: R121919 vs. CP-154526, Antalarmin, Pexacerfont, and Verucerfont
R121919 demonstrates high affinity for the human CRF1 receptor with a Ki of 3.5 nM . This is comparable to, or marginally weaker than, some earlier prototypes like CP-154526 (Ki = 2.7 nM) and Antalarmin (Ki = 1-2.7 nM), but is significantly more potent than later clinical candidates like Pexacerfont (IC50 = 6.1 nM) and Verucerfont (IC50 = 6.1 nM) [1]. A key differentiator for R121919 is its high degree of selectivity, exhibiting >1000-fold weaker activity at the CRF2 receptor, CRF-binding protein, and a panel of 70 other receptor types [2]. While CP-154526 and Verucerfont also show selectivity for CRF1 over CRF2 (>3700-fold and >164-fold, respectively) , R121919's selectivity has been validated across a broader panel of off-targets.
| Evidence Dimension | Binding Affinity (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 3.5 nM |
| Comparator Or Baseline | CP-154526: Ki = 2.7 nM ; Antalarmin: Ki = 1-2.7 nM ; Pexacerfont: IC50 = 6.1 nM ; Verucerfont: IC50 = 6.1 nM |
| Quantified Difference | R121919 is 1.3-2.5x less potent than CP-154526/Antalarmin but 1.7x more potent than Pexacerfont/Verucerfont |
| Conditions | Inhibition of [125I]sauvagine binding to recombinant human CRF1 receptor expressed in HEK293 cells (R121919, CP-154526, Antalarmin) or similar functional antagonism assays (Pexacerfont, Verucerfont). |
Why This Matters
Its high potency and validated >1000-fold selectivity make R121919 a reliable tool compound for experiments requiring specific CRF1 blockade without confounding off-target effects.
- [1] Saunders, J., & Williams, J. (2019). A summary of the most common agonists and antagonists of the CRF family. Translational Psychiatry, 9(1), 239. Table 1. DOI: 10.1038/s41398-019-0581-8 View Source
- [2] Anjiechem. (n.d.). R121919 (NBI30775). Product Datasheet. CAS 195055-03-9 View Source
